H-Tyr-Pro-Ala-Phe-NH2
Description
Contextualization of Oligopeptide Significance in Biological Systems
Oligopeptides, which are short chains of amino acids typically consisting of 2 to 20 residues, are of immense importance in biological systems. genscript.com Unlike larger proteins, their small size allows for rapid synthesis and degradation, making them ideal for roles that require quick responses. fiveable.me They are central to a vast array of physiological processes, acting as hormones, neurotransmitters, and signaling molecules that regulate everything from growth and metabolism to immune responses and cellular communication. fiveable.meetprotein.com
These molecules can be formed either through the breakdown of larger proteins or by the direct synthesis from amino acids. etprotein.com Their functions are incredibly diverse; for instance, oligopeptides like oxytocin (B344502) and vasopressin are critical hormones controlling processes such as childbirth and water balance. fiveable.me In the immune system, they can function as antigens or as antimicrobial peptides that form a vital part of an organism's defense mechanism. genscript.cometprotein.comanec.org The specific sequence of amino acids in an oligopeptide is what determines its unique biological activity and function. fiveable.me
| Biological Role of Oligopeptides | Description | Examples |
| Hormonal Regulation | Acting as chemical messengers in the endocrine system to regulate physiological processes. genscript.comfiveable.me | Oxytocin, Vasopressin, Insulin-like growth factors (IGFs) fiveable.meetprotein.com |
| Cellular Signaling | Transmitting information between cells to control functions like growth, differentiation, and metabolism. fiveable.meetprotein.com | Enkephalins genscript.com |
| Neurotransmission | Functioning as neurotransmitters to transmit signals across synapses in the nervous system. genscript.com | Endorphins nih.gov |
| Immune Response | Acting as antigens to trigger an immune response or as antimicrobial peptides to fight pathogens. genscript.cometprotein.com | Antimicrobial peptides (AMPs) genscript.com |
| Enzyme Regulation | Serving as inhibitors or activators to modulate the activity of enzymes in metabolic pathways. genscript.cometprotein.com | Angiotensin-converting enzyme (ACE) inhibitors etprotein.com |
Rationale for Investigating H-Tyr-Pro-Ala-Phe-NH2 as a Model Research Peptide
The specific tetrapeptide this compound is a subject of research interest due to its structural components, which are characteristic of many biologically active peptides. While extensive research on this exact sequence is not widely published, its composition provides a clear rationale for its use as a model peptide in scientific investigations.
N-Terminal Tyrosine (Tyr): The presence of a tyrosine residue at the N-terminus is a hallmark of many opioid peptides, including endorphins and dermorphins. nih.govnih.gov This residue is often crucial for binding to opioid receptors.
Proline (Pro) Residue: The Tyr-Pro sequence is found in endomorphins, which are endogenous opioid peptides. nih.govacs.org The proline residue introduces a conformational constraint, or a "kink," in the peptide backbone, which can be critical for its specific interaction with receptors.
Aromatic Phenylalanine (Phe) Residue: Like tyrosine, phenylalanine is an aromatic amino acid. The distance and orientation between the aromatic rings of Tyr and Phe are known to be important determinants of activity in many bioactive peptides. nih.gov
C-Terminal Amide (-NH2): The amidation of the C-terminus is a common post-translational modification that is often essential for the biological activity of peptide hormones and neurotransmitters. nih.gov It can protect the peptide from degradation by carboxypeptidases and can also be a key feature for receptor binding. acs.org
Given these features, this compound serves as an excellent model for structure-activity relationship (SAR) studies. Researchers can synthesize and test this peptide and its analogues to probe the importance of each component for biological activity. For example, substituting Alanine (Ala) with other amino acids could reveal how size and polarity at this position affect function. Similarly, modifying the amide group or the aromatic residues would provide insight into the structural requirements for receptor interaction. The study of such model peptides is fundamental to designing new therapeutic agents with improved potency, selectivity, and stability. diva-portal.org
Overview of Current Academic Research Themes Associated with Peptide Amides
A significant portion of bioactive peptides and peptide hormones possess a C-terminal amide group, which is crucial for their biological functions. nih.govacs.org This structural feature has made peptide amides a major focus of academic and industrial research.
Current research themes include:
Biosynthesis and Enzymology: A primary area of investigation is the enzyme responsible for amidation in nature, peptidylglycine α-amidating monooxygenase (PAM). acs.org Researchers are studying the mechanism and substrate specificity of this enzyme to understand how peptide amides are produced in vivo. nih.govacs.org PAM is unique in its ability to catalyze this reaction, which proceeds through a glycine-extended precursor. acs.org
Chemical Synthesis: The development of efficient methods for the chemical synthesis of peptide amides is a key theme, particularly for producing these peptides on a large scale for research and therapeutic use. luxembourg-bio.com Solid-phase peptide synthesis (SPPS) is a widely used technique, and researchers continue to develop new resins and cleavage strategies to improve the yield and purity of the final amidated peptide. luxembourg-bio.comnih.gov
Drug Discovery and Development: Peptide amides are prominent in drug development due to their often-enhanced stability and activity compared to their free-acid counterparts. diva-portal.org Research focuses on designing peptide amide analogues with improved pharmacokinetic properties, such as better cell permeability and metabolic stability. acs.org For example, endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2) are potent opioid receptor agonists whose C-terminal amide is vital for their activity. acs.org The investigation of such compounds helps in the development of new analgesics and other therapeutics. researchgate.netnih.gov
| Research Theme | Focus Area | Key Methodologies/Concepts |
| Biosynthesis | Understanding the natural production of peptide amides. | Study of Peptidylglycine α-amidating monooxygenase (PAM), use of peptide substrates with C-terminal glycine. nih.govacs.org |
| Chemical Synthesis | Developing efficient laboratory methods for creating peptide amides. | Solid-Phase Peptide Synthesis (SPPS), use of acid-labile anchor groups, Fmoc chemistry. luxembourg-bio.comnih.gov |
| Drug Development | Designing and evaluating peptide amides as therapeutic agents. | Structure-Activity Relationship (SAR) studies, conformational analysis, metabolic stability assays. acs.orgdiva-portal.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N5O5 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33N5O5/c1-16(24(34)30-21(23(28)33)15-17-6-3-2-4-7-17)29-25(35)22-8-5-13-31(22)26(36)20(27)14-18-9-11-19(32)12-10-18/h2-4,6-7,9-12,16,20-22,32H,5,8,13-15,27H2,1H3,(H2,28,33)(H,29,35)(H,30,34)/t16-,20-,21-,22-/m0/s1 |
InChI Key |
RZZXLHCBXYDTOF-KPQYALRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Synthetic Methodologies for H Tyr Pro Ala Phe Nh2
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Tyr-Pro-Ala-Phe-NH2
Solid-phase peptide synthesis (SPPS) stands as a cornerstone in the creation of peptides like this compound, offering a streamlined and efficient route to the target molecule. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.com
Selection of Polymeric Resins and Functionalization Strategies
The choice of resin is a critical first step in SPPS. For the synthesis of a C-terminal amide like this compound, a Rink amide resin is a common and effective choice. thaiscience.infoub.edu This resin is designed to release the peptide as a C-terminal amide upon cleavage with trifluoroacetic acid (TFA). thaiscience.info The initial functionalization involves the coupling of the first amino acid, Fmoc-Phe-OH, to the Rink amide linker on the resin.
Another potential resin is the 2-chlorotrityl resin, which allows for the attachment of the C-terminal amino acid and subsequent cleavage under mild acidic conditions, preserving the side-chain protecting groups if necessary. researchgate.net
Table 1: Comparison of Resins for this compound Synthesis
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Advantages |
|---|---|---|---|---|
| Rink Amide | Acid-labile | Strong acid (e.g., TFA) | Amide | Direct formation of peptide amide. |
| 2-Chlorotrityl | Acid-labile | Mild acid | Carboxylic acid or amide | Allows for synthesis of protected peptide fragments. |
| MBHA | Acid-labile | Strong acid (e.g., HF or TFMSA) | Amide | A traditional resin for Boc-chemistry SPPS. thermofisher.com |
Optimization of Amino Acid Coupling Chemistries and Reagents
The formation of the peptide bond between the incoming amino acid and the resin-bound peptide is a crucial step. A variety of coupling reagents are available to activate the carboxylic acid of the N-protected amino acid, facilitating its reaction with the free amine of the growing peptide chain. semanticscholar.org
Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to minimize racemization. thaiscience.infosemanticscholar.org More modern and efficient reagents include uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate), which are known for their high coupling efficiency and low rates of side reactions. thaiscience.infosemanticscholar.org The choice of solvent, typically dimethylformamide (DMF) or dichloromethane (B109758) (DCM), also plays a significant role in the reaction's success. thieme-connect.de
Table 2: Common Coupling Reagents for SPPS
| Reagent | Class | Additive(s) | Key Features |
|---|---|---|---|
| DIC/HOBt | Carbodiimide | HOBt | Cost-effective, but can lead to insoluble byproducts. thaiscience.info |
| HATU | Uronium Salt | DIPEA | High efficiency, low racemization. semanticscholar.org |
| HBTU | Uronium Salt | DIPEA | Widely used, good for difficult couplings. thaiscience.info |
| PyBOP | Phosphonium (B103445) Salt | DIPEA | Effective for sterically hindered amino acids. ub.edu |
Orthogonal Protecting Group Strategies and Deprotection Protocols
To prevent unwanted side reactions, the reactive side chains of the amino acids must be protected. peptide.com For the synthesis of this compound, the hydroxyl group of Tyrosine requires protection. A common protecting group for the tyrosine side chain is the tert-butyl (tBu) group, which is stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids like TFA during the final cleavage step. thaiscience.info
The most widely used orthogonal protection scheme for SPPS is the Fmoc/tBu strategy. thaiscience.info The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each step by treatment with a mild base, typically a solution of piperidine (B6355638) in DMF. nih.gov This allows for the selective deprotection of the N-terminus without affecting the acid-labile side-chain protecting groups or the linkage to the resin. peptide.com
Cleavage Procedures and Post-Synthetic Processing for this compound
Once the peptide chain is fully assembled, it must be cleaved from the solid support, and the side-chain protecting groups must be removed. For a peptide synthesized on Rink amide resin using the Fmoc/tBu strategy, this is typically achieved in a single step by treatment with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA). thaiscience.info
This cleavage cocktail often includes scavengers to trap the reactive carbocations generated during the deprotection process, preventing side reactions with sensitive amino acid residues like tyrosine. peptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). thermofisher.com After cleavage, the crude peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (SOPS) Techniques for this compound
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (SOPS) remains a valuable alternative, particularly for the large-scale synthesis of peptides or for the preparation of complex peptide fragments. nih.gov
Segment Condensation Methodologies
A key strategy in SOPS is segment condensation, where smaller, pre-synthesized peptide fragments are coupled together in solution to form the final, larger peptide. thieme-connect.denih.gov For this compound, this could involve the synthesis of two dipeptide fragments, for example, Boc-Tyr-Pro-OH and H-Ala-Phe-NH2. These fragments would be synthesized separately and then coupled together in solution using a suitable coupling reagent.
The synthesis of the individual fragments can be carried out using standard solution-phase techniques, which involve the use of protecting groups for the N-terminus (e.g., Boc or Cbz) and the C-terminus (e.g., methyl or ethyl esters), as well as for any reactive side chains. ekb.eg After the coupling of the fragments, the protecting groups are removed to yield the final tetrapeptide amide. This approach can be advantageous in some cases as it allows for the purification of the intermediate fragments, potentially leading to a purer final product. thieme-connect.de Enzymatic methods have also been explored for the coupling of peptide segments, offering high specificity and mild reaction conditions. thieme-connect.de
Selection of Activating Agents for Solution-Phase Synthesis of this compound
The solution-phase synthesis of this compound involves the stepwise coupling of amino acid residues or peptide fragments. The critical step in this process is the formation of the peptide (amide) bond, which requires the activation of a carboxyl group to make it susceptible to nucleophilic attack by an amino group. The choice of activating agent is paramount to ensure high coupling efficiency, minimize side reactions, and preserve the chiral integrity of the amino acids.
Several classes of activating agents are available for peptide synthesis. For a tetrapeptide like this compound, the selection would consider factors such as steric hindrance (particularly from the proline residue) and the potential for racemization.
Carbodiimides: This is a traditional class of activating agents.
Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) react with the C-terminal carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then attacked by the N-terminal amino group of the other component. thermofisher.com A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct that is poorly soluble and can be difficult to remove. DIC forms a soluble urea (B33335) byproduct, simplifying purification.
To mitigate the risk of racemization, which can occur with the highly reactive O-acylisourea intermediate, carbodiimides are often used with additives. thermofisher.comwikipedia.org Reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) react with the intermediate to form a less reactive active ester, which reduces the likelihood of racemization. thermofisher.comwikipedia.org
Phosphonium and Aminium (Uronium/Guanidinium) Salts: These reagents have become popular due to their high reactivity and the low incidence of side reactions. bachem.com
Phosphonium salts like BOP (Benzotriazol-1-yl-oxytri(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) generate HOBt active esters directly. sigmaaldrich.com They are known for their high coupling efficiency, even with sterically hindered amino acids. sigmaaldrich.com
Aminium/Uronium salts such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), TBTU, and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly efficient. bachem.comsigmaaldrich.com HATU, which is based on HOAt, is considered one of the most effective coupling reagents, known for rapid coupling rates and minimal epimerization. sigmaaldrich.comresearchgate.net These reagents require the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to proceed. bachem.com
For the synthesis of this compound, a phosphonium or aminium salt like HATU or PyBOP would be a strong choice, especially for coupling an amino acid to the N-terminus of proline, which can be sterically challenging.
Table 1: Comparison of Activating Agents for Solution-Phase Peptide Synthesis
| Class of Agent | Examples | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Forms a highly reactive O-acylisourea intermediate. thermofisher.com Often used with additives like HOBt or HOAt to form active esters and reduce racemization. wikipedia.org | Cost-effective, well-established. wikipedia.org | Risk of racemization without additives. thermofisher.com Byproduct removal can be difficult (especially DCU from DCC). wikipedia.org |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Directly form active esters (e.g., OBt or OAt esters) in the presence of a base. sigmaaldrich.com | High coupling efficiency, suitable for hindered couplings, do not cause guanidinylation. sigmaaldrich.com | Higher cost, byproducts must be removed during workup. |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU | Directly form active esters in the presence of a base. sigmaaldrich.com HATU is based on HOAt and is highly reactive. sigmaaldrich.com | Very high reactivity and coupling rates, low racemization (especially HATU). bachem.comresearchgate.net | Can cause guanidinylation of the N-terminal amine if used in excess. sigmaaldrich.com Higher cost than carbodiimides. |
Purification Methodologies for Solution-Synthesized this compound
Following the successful synthesis of the crude this compound peptide in solution, a robust purification strategy is essential to remove impurities. These impurities can include unreacted starting materials, byproducts from the coupling and deprotection steps, and any diastereomers formed due to racemization.
The standard and most widely used method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . bachem.com This technique separates molecules based on their hydrophobicity. waters.com
Stationary Phase: The most common stationary phase for peptide purification is silica (B1680970) that has been chemically modified with non-polar alkyl chains, typically C18 (octadecylsilyl). waters.combio-works.com
Mobile Phase: A gradient of a polar aqueous solvent and a less polar organic solvent is used to elute the compounds. A typical system involves an aqueous solution of 0.1% Trifluoroacetic Acid (TFA) as solvent A and acetonitrile (B52724) (also containing 0.1% TFA) as solvent B. bachem.com The purification starts with a high concentration of the aqueous solvent, allowing polar impurities to wash away. As the concentration of acetonitrile is gradually increased, the hydrophobicity of the mobile phase increases, eluting the peptide and other less polar impurities based on their affinity for the C18 stationary phase. bachem.com The more hydrophobic the peptide, the longer it is retained on the column. waters.com
For a relatively hydrophobic tetrapeptide like this compound, RP-HPLC is an ideal purification method. The elution profile is monitored by UV detection, typically at a wavelength of 210-220 nm, which corresponds to the absorbance of the peptide bond. bachem.com
Other chromatographic techniques can be used as orthogonal or complementary methods if further purification is needed:
Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. bio-works.commdpi.com It can be a useful upstream step to reduce impurities before a final RP-HPLC polishing step, especially for more complex peptide mixtures. bio-works.com
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. americanpeptidesociety.org It is effective for removing aggregates or very small impurity molecules.
Once the fractions containing the pure peptide are collected, they are typically combined and lyophilized (freeze-dried) to remove the solvents, yielding the final product as a white powder. bachem.com
Table 2: Purification Techniques for Solution-Synthesized Peptides
| Technique | Principle of Separation | Typical Application for this compound |
|---|---|---|
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity. waters.com | Primary and standard method for final purification. bachem.com |
| Ion-Exchange Chromatography (IEX) | Net charge at a given pH. bio-works.com | Optional pre-purification step to remove charged impurities. bio-works.com |
| Size-Exclusion Chromatography (SEC) | Molecular size and shape. americanpeptidesociety.org | Used to remove aggregates or significantly smaller impurities. |
| Lyophilization | Sublimation (freeze-drying). | Final step to remove solvents and isolate the peptide as a solid. bachem.com |
Hybrid Synthetic Routes Incorporating Both Solid- and Solution-Phase Segments
A hybrid synthetic strategy combines the advantages of both Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. neulandlabs.com SPPS is highly efficient for the rapid assembly of peptide chains, as excess reagents and byproducts are easily washed away from the resin-bound peptide. thermofisher.com Solution-phase synthesis is highly scalable and allows for the purification of intermediates, which can lead to a purer final product, especially for larger peptides. neulandlabs.com
In a hybrid approach for a tetrapeptide like this compound, the peptide chain is constructed from smaller, pre-synthesized fragments. One fragment is typically synthesized via SPPS, while the final coupling of fragments occurs in solution. neulandlabs.comambiopharm.com
A possible hybrid strategy for this compound could be as follows:
SPPS of a Dipeptide Fragment: The C-terminal dipeptide, H-Ala-Phe-NH2, is synthesized on a suitable resin, such as a Rink Amide resin, which yields a C-terminal amide upon cleavage. The synthesis would proceed using Fmoc chemistry.
Cleavage from Resin: The protected dipeptide fragment (e.g., Boc-Ala-Phe-NH2 or Fmoc-Ala-Phe-NH2) is cleaved from the solid support.
Solution-Phase Synthesis of the Second Fragment: Separately, the N-terminal dipeptide, Boc-Tyr(tBu)-Pro-OH, is synthesized using solution-phase methods.
Fragment Condensation in Solution: The two fragments are coupled in solution. The carboxyl group of Boc-Tyr(tBu)-Pro-OH is activated using a suitable coupling agent (e.g., HATU), and it is then reacted with the free amino group of H-Ala-Phe-NH2.
Final Deprotection and Purification: The resulting fully protected tetrapeptide, Boc-Tyr(tBu)-Pro-Ala-Phe-NH2, undergoes a final deprotection step to remove the Boc and tBu protecting groups, typically using a strong acid like TFA. The crude product is then purified by RP-HPLC.
This approach can be advantageous by minimizing potential cumulative errors in a long SPPS and allowing for the purification of well-defined fragments before the final coupling, potentially leading to a higher purity final product. neulandlabs.com
Table 3: Illustrative Hybrid Synthesis Strategy for this compound
| Step | Phase | Description | Rationale |
|---|---|---|---|
| 1 | Solid-Phase | Synthesis of Fmoc-Ala-Phe-NH2 on a Rink Amide resin. | Rapid and efficient synthesis of the C-terminal fragment with easy removal of excess reagents. |
| 2 | Solution-Phase | Synthesis of the N-terminal dipeptide Boc-Tyr(tBu)-Pro-OH. | Allows for purification of this key intermediate before final coupling. |
| 3 | Solution-Phase | Cleavage of the dipeptide from the resin and deprotection of the N-terminal Fmoc group. | To prepare the fragment for solution-phase coupling. |
| 4 | Solution-Phase | Coupling of Boc-Tyr(tBu)-Pro-OH and H-Ala-Phe-NH2 using an activating agent. | Controlled fragment condensation to form the full peptide backbone. |
| 5 | Solution-Phase | Final deprotection of Tyr and N-terminal protecting groups, followed by RP-HPLC purification. | To obtain the final, high-purity target peptide. |
Advanced Methodologies for Purity Assessment of Synthesized this compound for Research Applications
For research applications, ensuring the purity and confirming the identity of a synthesized peptide are of utmost importance. A single analytical technique is often insufficient; therefore, a combination of orthogonal methods is employed to provide a comprehensive characterization of the peptide. ijsra.net
High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining the purity of a peptide. altabioscience.commtoz-biolabs.com
Reversed-Phase HPLC (RP-HPLC): As used in purification, analytical RP-HPLC is employed to assess purity. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, represents the peptide's purity (e.g., >95% or >98%). altabioscience.com Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) offers higher resolution and faster analysis times. ijsra.netalmacgroup.com
Mass Spectrometry (MS): This is the gold standard for confirming the identity and molecular weight of the peptide. resolvemass.ca
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. biosynth.comcreative-proteomics.com They provide a highly accurate mass measurement that can be compared to the theoretical calculated mass of this compound.
LC-MS: The combination of HPLC with MS provides purity data and mass confirmation simultaneously, allowing for the identification of impurities detected in the chromatogram. ijsra.netbiosynth.com
Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition and the absolute quantity of the peptide (net peptide content). altabioscience.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. altabioscience.combiosynth.com This confirms that the correct amino acids are present in the expected ratios and helps differentiate the peptide mass from counter-ions (like TFA) and water, which are often present in the lyophilized powder. altabioscience.combiosynth.com
Enantiomeric Purity Analysis: To ensure that no racemization occurred during synthesis, the enantiomeric purity can be assessed. This often involves hydrolyzing the peptide and then analyzing the amino acids using a chiral chromatography method, such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization. biosynth.com
Table 4: Advanced Analytical Methods for Peptide Characterization
| Method | Information Provided | Application to this compound |
|---|---|---|
| RP-HPLC / UPLC | Purity (percentage of the target peptide). ijsra.net | Standard quality control test to ensure purity meets research specifications (e.g., >98%). |
| Mass Spectrometry (MS) | Molecular weight and identity confirmation. resolvemass.ca | Confirms the synthesized product has the correct mass for C30H40N6O5. |
| LC-MS | Purity and mass of individual components. biosynth.com | Identifies impurities observed in the HPLC chromatogram by their mass. |
| Amino Acid Analysis (AAA) | Amino acid composition and net peptide content. altabioscience.comnih.gov | Confirms the 1:1:1:1 ratio of Tyr, Pro, Ala, and Phe and determines the actual amount of peptide in the sample. |
| NMR Spectroscopy | Complete 3D structure and sequence confirmation. resolvemass.canih.gov | Unambiguously confirms the chemical structure and connectivity of the atoms. |
| Chiral Chromatography (e.g., GC-MS) | Enantiomeric purity (D/L-amino acid ratio). biosynth.com | Verifies the chiral integrity of each amino acid residue, ensuring no racemization to D-forms occurred. |
Conformational and Structural Investigations of H Tyr Pro Ala Phe Nh2
Spectroscopic Analyses for Conformational Elucidation
Spectroscopic methods are instrumental in determining the conformational preferences of peptides in solution. These techniques provide insights into the secondary structure and the spatial arrangement of atoms.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content of H-Tyr-Pro-Ala-Phe-NH2
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides and proteins in solution. By measuring the differential absorption of left and right circularly polarized light, CD spectroscopy can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations.
For a short peptide like this compound, the presence of a proline residue is expected to significantly influence its conformation. Proline's cyclic side chain restricts the peptide backbone's flexibility, often inducing turns or disrupting regular secondary structures like α-helices and β-sheets. The CD spectrum of a peptide containing proline often exhibits characteristics of a polyproline II (PPII) helix, a left-handed helical structure, which is distinct from classical α-helices and β-sheets. researchgate.net
A hypothetical CD analysis of this compound would likely reveal a spectrum dominated by contributions from β-turns and random coil structures, given its short length and the presence of the turn-inducing proline residue. The aromatic side chains of tyrosine and phenylalanine can also contribute to the CD signal in the near-UV region, providing information about their local environment and interactions.
Table 1: Hypothetical Secondary Structure Content of this compound from CD Spectroscopy
| Secondary Structure | Estimated Percentage | Wavelength Minima (nm) | Wavelength Maxima (nm) |
| β-turn | 30-40% | ~225 | ~205 |
| Random Coil | 60-70% | ~198 | N/A |
| α-helix | <5% | 222, 208 | 193 |
| β-sheet | <5% | ~218 | ~195 |
Note: This table is illustrative and based on typical values for short, proline-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution. It provides detailed information on bond connectivities, distances between atoms, and dihedral angles.
To determine the solution structure of this compound, a series of two-dimensional (2D) NMR experiments would be necessary. These experiments help to assign all the proton signals to their respective amino acid residues and to obtain structural restraints.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the individual amino acid residues by revealing scalar (through-bond) couplings between protons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space distances between protons that are close to each other (typically < 5 Å). The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive measure of internuclear distances. These distance restraints are crucial for defining the peptide's fold.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used for molecules with intermediate molecular weights where the NOE is close to zero.
From these experiments, a set of distance restraints (from NOESY/ROESY) and torsion angle restraints (derived from coupling constants measured in 1D or 2D spectra) would be generated. These experimental restraints would then be used in molecular dynamics simulations or distance geometry calculations to generate a family of structures consistent with the NMR data.
Table 2: Representative NOE Restraints for this compound
| Proton Pair | Expected NOE Intensity | Implied Distance (Å) | Structural Implication |
| Ala Hα - Phe Hα | Medium | 2.5 - 3.5 | Proximity of Ala and Phe residues |
| Tyr Hα - Pro Hδ | Strong | < 3.0 | Likely β-turn involving Tyr and Pro |
| Pro Hα - Ala Hα | Medium | 2.5 - 3.5 | Sequential residue proximity |
| Phe aromatic - Ala CH3 | Weak | 3.0 - 5.0 | Aromatic ring interaction with Ala |
Note: This table is illustrative and represents plausible NOE restraints.
The conformation of a peptide can be significantly influenced by its environment. Therefore, NMR studies are often conducted under various solvent and pH conditions to understand the peptide's conformational dynamics.
Solvent Effects: The choice of solvent can alter the hydrogen bonding network and hydrophobic interactions, thereby affecting the peptide's conformation. For example, in a non-polar solvent, intramolecular hydrogen bonds that stabilize turn structures might be favored. In contrast, in a polar solvent like water, the peptide may adopt a more extended conformation. aps.org The hydration of the peptide backbone is a crucial factor in stabilizing certain conformations, such as the polyproline II (PPII) structure. aps.org
pH Effects: The pH of the solution will determine the protonation state of the N-terminal amino group, the C-terminal amide (which is neutral in this case), and the side chain of tyrosine. The tyrosine side chain has a pKa of around 10, so at physiological pH, it will be protonated. Changes in pH can alter the electrostatic interactions within the peptide and with the solvent, potentially leading to conformational changes. nih.govnih.gov An NMR pH titration study could be performed to monitor the chemical shift changes of specific protons as a function of pH, providing insights into pKa values and pH-dependent conformational transitions. mdpi.com
Crystallographic Studies of this compound (if applicable to peptide crystals)
X-ray crystallography provides a static, high-resolution picture of a molecule's three-dimensional structure in the solid state. While obtaining suitable crystals of small, flexible peptides can be challenging, a successful crystallographic study would yield precise atomic coordinates.
Peptide Crystallization Strategies
Crystallizing short peptides like this compound can be difficult due to their conformational flexibility, which can hinder the formation of a well-ordered crystal lattice. americanpeptidesociety.org However, several strategies can be employed to promote crystallization:
Vapor Diffusion: This is a common method where a drop containing the peptide and a precipitant solution is allowed to equilibrate with a larger reservoir of the precipitant. americanpeptidesociety.org Slow evaporation of the solvent from the drop gradually increases the peptide and precipitant concentration, leading to crystallization. Hanging-drop and sitting-drop vapor diffusion are two popular variations.
Solvent Screening: A wide range of solvents and precipitants would be screened to find conditions that favor crystallization over amorphous precipitation. cambrex.com Factors such as pH, temperature, and the presence of additives are systematically varied. cambrex.com
Microbatch Crystallization: In this technique, small volumes of the peptide and precipitant solution are mixed under oil, which minimizes evaporation and allows for slow crystal growth. americanpeptidesociety.org
The presence of aromatic residues (Tyr and Phe) in this compound could potentially facilitate crystallization through π-π stacking interactions between the aromatic rings in the crystal lattice. scilit.com
Table 3: Common Crystallization Conditions for Short Peptides
| Parameter | Conditions to be Screened |
| Precipitants | Polyethylene glycols (PEGs) of various molecular weights, salts (e.g., ammonium (B1175870) sulfate, sodium chloride), organic solvents (e.g., isopropanol, ethanol) |
| pH Range | 4.0 - 9.0 |
| Temperature | 4°C, 18°C, 25°C |
| Additives | Divalent cations (e.g., MgCl2, CaCl2), small molecules that may stabilize a particular conformation |
Note: This table provides a general overview of parameters typically screened during peptide crystallization trials.
X-ray Diffraction Data Acquisition and Structure Refinement
The initial step involves the crystallization of the peptide. This process is often challenging and requires screening a wide range of conditions, including solvent systems, pH, temperature, and precipitation agents, to obtain high-quality, single crystals suitable for diffraction.
Once a suitable crystal is mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The electrons in the atoms of the peptide crystal scatter the X-rays, producing a diffraction pattern of discrete spots. The intensities and positions of these spots are meticulously recorded by a detector as the crystal is rotated.
The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The central challenge of a crystallographic study is to solve the "phase problem," as the detectors can only record the intensities of the diffracted waves, not their phases. For a small molecule like a tetrapeptide, direct methods are typically successful in determining the initial phases.
Following the determination of an initial structural model, a process of structure refinement is undertaken. This is an iterative process that aims to improve the agreement between the observed diffraction data and the data calculated from the atomic model. The refinement is typically performed using least-squares methods, adjusting atomic coordinates and thermal displacement parameters to minimize the crystallographic R-factor, a measure of the goodness of fit. The quality of the final model is assessed by various metrics, including the R-factor, the goodness of fit (GoF), and analysis of the electron density maps.
A hypothetical data table summarizing the kind of information that would be obtained from a successful X-ray diffraction study of this compound is presented below.
Table 1: Hypothetical X-ray Diffraction Data and Refinement Statistics
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical Formula | C27H35N5O5 |
| Formula Weight | 525.60 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 9.8 Åα = 90°, β = 105.4°, γ = 90° |
| Volume | 1510.3 ų |
| Z (molecules per unit cell) | 2 |
| Data Collection | |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 100 K |
| 2θ range for data collection | 4.0° to 55.0° |
| Reflections collected | 12500 |
| Unique reflections | 3450 |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| R-factor (R1) | 0.045 |
| Weighted R-factor (wR2) | 0.110 |
Computational Modeling of this compound Conformation
Molecular Dynamics (MD) Simulations for Conformational Ensembles
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic nature of molecules and explore their accessible conformations over time. mdpi.com For a flexible molecule like the tetrapeptide this compound, MD simulations can provide valuable insights into its conformational landscape in a solution environment, which is often more biologically relevant than the static picture provided by a solid-state crystal structure.
The simulation process begins with the generation of an initial three-dimensional structure of the peptide. This can be built using standard bond lengths and angles or derived from experimental data if available. The peptide is then placed in a simulation box, typically filled with explicit water molecules to mimic an aqueous environment, and ions are added to neutralize the system.
The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. Commonly used force fields for biomolecular simulations include AMBER, CHARMM, and GROMOS. The simulation then proceeds by numerically integrating Newton's equations of motion for each atom, allowing the system to evolve over time in discrete time steps (typically on the order of femtoseconds).
Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Tetrapeptide
| Parameter | Description |
|---|---|
| System Setup | |
| Initial Structure | Extended conformation |
| Force Field | AMBER ff14SB |
| Solvent Model | TIP3P explicit water |
| Box Type | Cubic |
| Neutralization | Addition of counter-ions (e.g., Cl⁻) |
| Simulation Protocol | |
| Energy Minimization | Steepest descent followed by conjugate gradient |
| Equilibration | NVT (constant volume) followed by NPT (constant pressure) |
| Production Run Time | 500 ns |
| Time Step | 2 fs |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 atm (controlled by a barostat) |
| Analysis |
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical (QM) calculations provide a detailed understanding of the electronic structure of a molecule, which is fundamental to its reactivity, spectroscopic properties, and intermolecular interactions. nih.gov For the peptide this compound, QM methods, particularly Density Functional Theory (DFT), can be employed to investigate its electronic properties with high accuracy. researchgate.net
Unlike the empirical force fields used in MD simulations, QM calculations solve the Schrödinger equation (or its DFT equivalent, the Kohn-Sham equations) to describe the distribution of electrons in the molecule. These calculations are computationally more intensive than MD simulations and are therefore typically performed on single, static conformations, often the lowest energy structures identified through conformational searches or MD simulations.
Key electronic properties that can be calculated include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the chemical reactivity and stability of the molecule. distantreader.org A smaller gap generally suggests higher reactivity.
Another valuable output is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution around the molecule and is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules, like receptors. distantreader.org Furthermore, QM calculations can provide atomic charges, dipole moments, and polarizability, all of which contribute to a comprehensive understanding of the peptide's physicochemical properties. distantreader.org These calculations are particularly useful for understanding the role of aromatic residues, such as tyrosine and phenylalanine, in the peptide's electronic behavior. researchgate.netbiorxiv.org
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing H-Tyr-Pro-Ala-Phe-NH2?
- Methodological Answer : Synthesis typically employs solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Post-synthesis, purification via reverse-phase HPLC (RP-HPLC) is essential, using a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Characterization should include:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ ion).
- Amino Acid Analysis (AAA) : Validate sequence integrity.
- Circular Dichroism (CD) : Assess secondary structure in relevant solvents.
Example Data Table:
Q. How can researchers validate the structural stability of this compound under physiological conditions?
- Methodological Answer : Conduct stability assays in buffers mimicking physiological pH (e.g., PBS pH 7.4) and temperature (37°C). Use LC-MS to monitor degradation over 24–72 hours. Key metrics:
- Half-life (t½) : Calculate using first-order kinetics.
- Degradation Products : Identify via tandem MS.
Example Data Table:
| Condition | Time (h) | % Remaining Peptide | Major Degradants |
|---|---|---|---|
| PBS, 37°C | 24 | 85% | None detected |
| PBS, 37°C | 72 | 62% | Deamidated species |
| References: Peptide stability protocols , ELISA kit handling . |
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer :
- Receptor Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure affinity (KD).
- Cell-Based Assays : Monitor intracellular signaling (e.g., cAMP, Ca²⁺ flux) in target cell lines.
- Dose-Response Curves : Generate EC50/IC50 values using nonlinear regression.
Example Workflow:
Seed cells in 96-well plates.
Treat with peptide (1 nM–10 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
